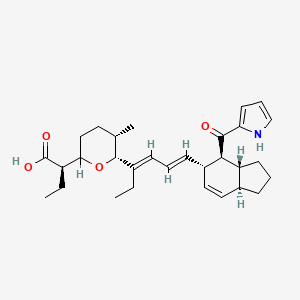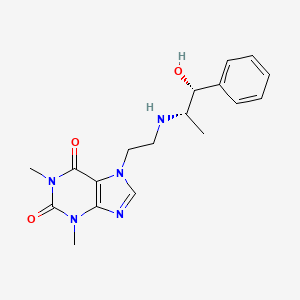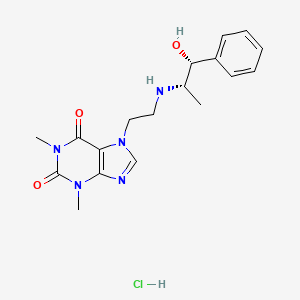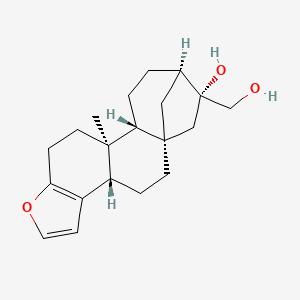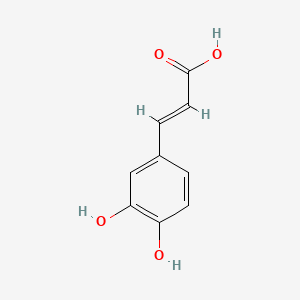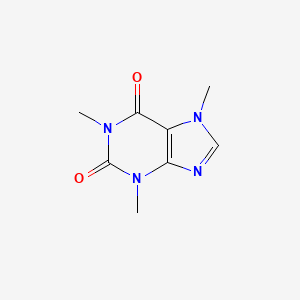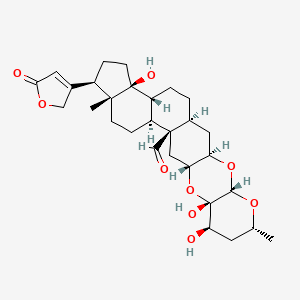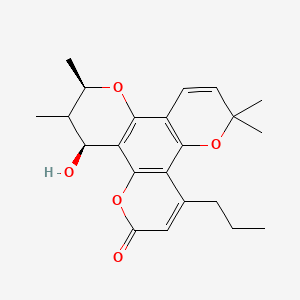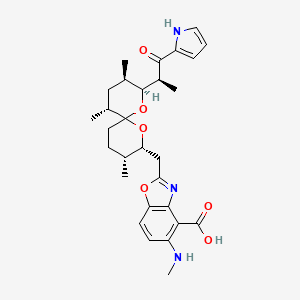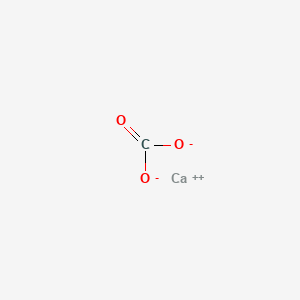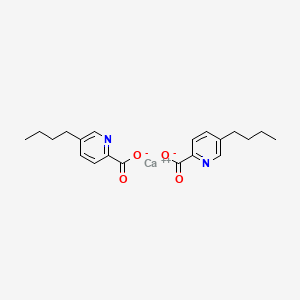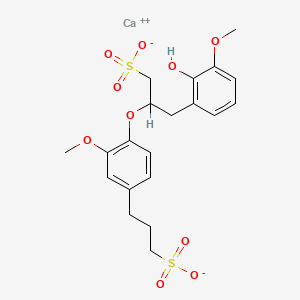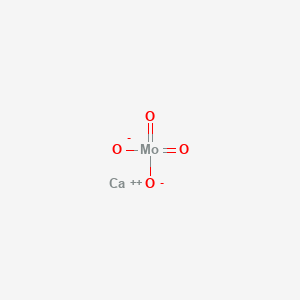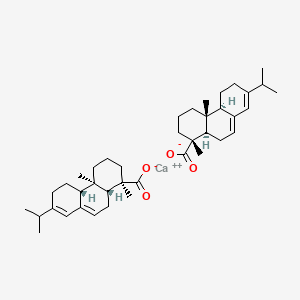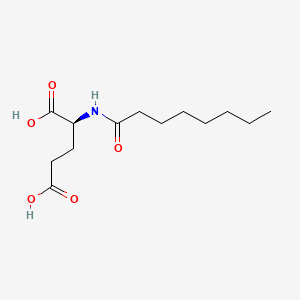
Capryloyl glutamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Capryloyl glutamic acid is an amino acid.
Applications De Recherche Scientifique
Environmental Impact of Biobased Chemicals
Capryloyl glutamic acid, derived from glutamic acid, contributes to the synthesis of biobased chemicals. These chemicals, compared to their petrochemical equivalents, can have varying environmental impacts. For instance, certain biobased products like N-methylpyrrolidone and N-vinylpyrrolidone show lesser environmental impact, while others require improvements to compete effectively with petrochemical processes (Lammens et al., 2011).
Production with Gel-Entrapped Microorganisms
Research on using microorganisms, like Corynebacterium glutamicum, entrapped in polyacrylamide gel, has shown effectiveness in producing glutamic acid. This approach demonstrates an innovative method for glutamic acid production, which can be linked to the development of capryloyl glutamic acid (Slowinski & Charm, 1973).
Medical Applications
Glutamic acid analogs, such as capryloyl glutamic acid, have been researched for their potential use in the medical field, particularly in receptor antagonism. These compounds have shown activity against specific metabotropic glutamate receptors, which has implications for treatments in neurological conditions (Bessis et al., 2003).
Enhancing Phagocytosis and Killing of Bacteria
The use of enzymes to degrade capsules made of poly-gamma-glutamic acid has shown to improve the phagocytosis and killing of encapsulated Bacillus anthracis. This indicates the potential of capryloyl glutamic acid derivatives in enhancing the effectiveness of phagocytic cells against certain pathogens (Scorpio et al., 2006).
Role in Neurobiology
The study of glutamate receptors, to which capryloyl glutamic acid may bind or influence, has revealed their complex roles in excitotoxicity, oxidative stress, and aging in the central nervous system. This research provides insight into how derivatives of glutamic acid might interact with these receptors (Michaelis, 1998).
Sensor Development for Glutamate Detection
Research into micro and nanostructured sensor platforms for glutamate detection provides groundwork for potential applications of capryloyl glutamic acid in sensor technology. These sensors have critical applications in clinical and food industries (Jamal et al., 2018).
Propriétés
Numéro CAS |
31462-07-4 |
|---|---|
Nom du produit |
Capryloyl glutamic acid |
Formule moléculaire |
C13H23NO5 |
Poids moléculaire |
273.33 g/mol |
Nom IUPAC |
(2S)-2-(octanoylamino)pentanedioic acid |
InChI |
InChI=1S/C13H23NO5/c1-2-3-4-5-6-7-11(15)14-10(13(18)19)8-9-12(16)17/h10H,2-9H2,1H3,(H,14,15)(H,16,17)(H,18,19)/t10-/m0/s1 |
Clé InChI |
JCQLZKNHLVROBO-JTQLQIEISA-N |
SMILES isomérique |
CCCCCCCC(=O)N[C@@H](CCC(=O)O)C(=O)O |
SMILES |
CCCCCCCC(=O)NC(CCC(=O)O)C(=O)O |
SMILES canonique |
CCCCCCCC(=O)NC(CCC(=O)O)C(=O)O |
Apparence |
Solid powder |
Autres numéros CAS |
31462-07-4 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Capryloyl glutamic acid; L-Glutamic acid, N-(1-oxooctyl)-; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



